molecular formula C8H8 B3334048 Styrene-(ring-13C6) CAS No. 287399-41-1

Styrene-(ring-13C6)

Cat. No.: B3334048
CAS No.: 287399-41-1
M. Wt: 110.11 g/mol
InChI Key: PPBRXRYQALVLMV-LSYAIDEBSA-N
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Description

Styrene-(ring-13C6) is a chemical compound that belongs to the styrene family, characterized by the presence of a carbon-13 isotope in the aromatic ring. This isotopic labeling makes it a valuable tool in scientific research, particularly in tracing metabolic pathways and investigating molecular dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Styrene-(ring-13C6) can be synthesized through various methods. One common approach involves the catalytic dehydrogenation of ethylbenzene-(ring-13C6) under controlled conditions . The reaction typically requires a catalyst such as iron oxide or potassium oxide and is conducted at high temperatures ranging from 600 to 700°C .

Industrial Production Methods

In industrial settings, styrene-(ring-13C6) is produced using similar catalytic dehydrogenation processes but on a larger scale. The process involves the continuous feeding of ethylbenzene-(ring-13C6) into a reactor where it undergoes dehydrogenation in the presence of a catalyst. The resulting styrene-(ring-13C6) is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Styrene-(ring-13C6) undergoes various chemical reactions, including:

    Oxidation: Styrene-(ring-13C6) can be oxidized to form styrene oxide-(ring-13C6) using oxidizing agents such as peracids.

    Reduction: It can be reduced to ethylbenzene-(ring-13C6) using hydrogen in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring of styrene-(ring-13C6) reacts with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide, typically used under mild conditions.

    Reduction: Hydrogen gas and catalysts such as palladium or platinum are commonly used for reduction reactions.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Styrene oxide-(ring-13C6)

    Reduction: Ethylbenzene-(ring-13C6)

    Substitution: Various substituted styrene derivatives depending on the electrophile used.

Scientific Research Applications

Styrene-(ring-13C6) has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in studying polymerization processes and reaction mechanisms.

    Biology: The compound is employed in metabolic studies to trace the incorporation and transformation of styrene in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of styrene-based drugs.

    Industry: Styrene-(ring-13C6) is used in the production of labeled polymers for material science research.

Mechanism of Action

The mechanism of action of styrene-(ring-13C6) involves its incorporation into various metabolic pathways. In biological systems, it can be metabolized by enzymes such as styrene monooxygenase, which converts it to styrene oxide-(ring-13C6) . This intermediate can then undergo further transformations, including hydrolysis to form phenylacetaldehyde-(ring-13C6) and subsequent oxidation to phenylacetic acid-(ring-13C6) . These metabolic pathways are crucial for understanding the biological effects and potential toxicity of styrene-(ring-13C6) .

Comparison with Similar Compounds

Styrene-(ring-13C6) can be compared with other isotopically labeled styrene derivatives, such as:

    Styrene-(ring-2H5): Labeled with deuterium in the aromatic ring, used for similar tracing studies but with different isotopic properties.

    Styrene-(ring-15N): Labeled with nitrogen-15 in the aromatic ring, used in nitrogen metabolism studies.

Uniqueness

The uniqueness of styrene-(ring-13C6) lies in its carbon-13 labeling, which provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies. This labeling allows for precise tracking of the compound in complex biological and chemical systems .

Properties

IUPAC Name

ethenyl(1,2,3,4,5,6-13C6)cyclohexatriene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i3+1,4+1,5+1,6+1,7+1,8+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRXRYQALVLMV-LSYAIDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466775
Record name Styrene-(ring-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287399-41-1
Record name Styrene-(ring-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-41-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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